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molecular formula C24H19NO4S B8682725 2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate CAS No. 670342-24-2

2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate

Cat. No. B8682725
M. Wt: 417.5 g/mol
InChI Key: AHYBDZZDZWZAIN-UHFFFAOYSA-N
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Patent
US06822101B2

Procedure details

The product from Example 1B (2.03 kg, 7.71 mol) in acetonitrile (31.8 kg) was treated in succession with triethylamine (1.86 kg, 18.34 mol), 4-(dimethylamino)pyridine 0.10 kg, 0.87 mol), and p-toluenesulfonyl chloride (3.50 kg, 17.99 mol). After stirring at room temperature for about 5 hours, the reaction mixture was distilled to a minimum volume and treated with isopropyl alcohol (24.1 kg). The suspension was heated at about 30° C. for 1 hour, then cooled to about 5° C., filtered, and the filter cake was washed with isopropyl alcohol (5.20 kg). The solid was dried at 50° C. to provide 2.59 kg (80% yield) of the title compound. MS-DCI (M+NH4)+ m/z at 435; 1H NMR (CDCl3 at 400 MHz) δ 2.38 (s, 3H), 3.15 (t, 2H), 4.38 (t, 2H), 6.50 (s, 1H) 7.18-7.24 (m, 2H), 7.37-7.46 (m, 2H), 7.67-7.74 (m, 7H); 13C NMR (CDCl3 at 100 MHz) δ 21.9, 28.9, 67.2, 104.4, 110.3, 111.2, 118.7, 119.2, 123.0,127.5, 127.6, 129.0, 129.4, 132.2, 132.4, 133.9, 144.4, 145.7, 154.1, 154.5.
Quantity
2.03 kg
Type
reactant
Reaction Step One
Quantity
1.86 kg
Type
reactant
Reaction Step One
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
31.8 kg
Type
solvent
Reaction Step One
Quantity
0.1 kg
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([C:13]3[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=3)=[CH:9][C:7]=2[CH:8]=1.C(N(CC)CC)C.[C:28]1([CH3:38])[CH:33]=[CH:32][C:31]([S:34](Cl)(=[O:36])=[O:35])=[CH:30][CH:29]=1>C(#N)C.CN(C)C1C=CN=CC=1>[CH3:38][C:28]1[CH:33]=[CH:32][C:31]([S:34]([O:1][CH2:2][CH2:3][C:4]2[O:5][C:6]3[CH:12]=[CH:11][C:10]([C:13]4[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=4)=[CH:9][C:7]=3[CH:8]=2)(=[O:36])=[O:35])=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
2.03 kg
Type
reactant
Smiles
OCCC=1OC2=C(C1)C=C(C=C2)C2=CC=C(C#N)C=C2
Name
Quantity
1.86 kg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.5 kg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
31.8 kg
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.1 kg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled to a minimum volume
ADDITION
Type
ADDITION
Details
treated with isopropyl alcohol (24.1 kg)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated at about 30° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with isopropyl alcohol (5.20 kg)
CUSTOM
Type
CUSTOM
Details
The solid was dried at 50° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC=1OC2=C(C1)C=C(C=C2)C2=CC=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 kg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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